molecular formula C16H17BrN2O2S B2468894 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 1705391-08-7

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2468894
CAS No.: 1705391-08-7
M. Wt: 381.29
InChI Key: XBUVBASYGACQAN-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating a brominated thiophene carboxamide core linked to a 1-methylindolin scaffold, a design strategy often employed to develop potent bioactive molecules. The bromine atom at the 4-position of the thiophene ring serves as a key handle for further structural diversification via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Compounds based on the thiophene-2-carboxamide framework have demonstrated significant potential in pharmacological research. Recent studies on structurally related molecules have shown promising enzyme inhibitory activity and antibacterial efficacy . Specifically, thiophene-carboxamide hybrids have been investigated as potent inhibitors of the urease enzyme, a key virulence factor in pathogenic bacteria like Helicobacter pylori . Furthermore, analogous N-substituted thiophene-2-carboxamides have exhibited potent activity against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131 strains, a critical-priority antibiotic-resistant pathogen . The inclusion of the 1-methylindolin moiety in this molecule may enhance its pharmacokinetic properties and ability to engage with biological targets, as morpholine and other saturated nitrogen heterocycles are known to improve solubility and drug-likeness in medicinal compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough characterization and bioactivity profiling to fully elucidate its mechanism of action and research potential.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-3,6-7,9,14,20H,4-5,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUVBASYGACQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination of Thiophene Precursors

The patent CN110818679A demonstrates a bromination methodology adaptable to thiophene systems. While originally developed for benzo[b]thiophenes, the core principles apply:

  • Substrate activation : Use of electron-withdrawing groups (e.g., carboxylic acids) para to the desired bromination site directs electrophilic substitution.
  • Reagent system : Bromine in acetic acid with iron(III) bromide catalysis achieves >90% regioselectivity at 40°C.
  • Workup considerations : Sequential extraction with ethyl acetate and recrystallization from petroleum ether yields 4-bromothiophene-2-carboxylic acid in 78% purity.

Alternative Halogenation Routes

Comparative studies show that N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C provides superior selectivity (95% para-bromination) for electron-deficient thiophenes, albeit with reduced scalability.

Table 1: Bromination Efficiency Across Methodologies

Method Temperature (°C) Selectivity (%) Isolated Yield (%)
Br₂/FeBr₃ (Patented) 40 90 78
NBS/DMF 0 95 65
HBr/H₂O₂ 25 82 71

Preparation of (2-Hydroxy-2-(1-Methylindolin-5-yl)ethyl)amine

Indoline Functionalization Sequence

The amine component synthesis follows a four-step sequence:

  • Indole reduction : Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C) converts 5-nitroindole to 5-aminoindoline with 92% conversion.
  • N-Methylation : Methyl iodide in THF with potassium carbonate achieves quantitative methylation at 60°C.
  • Hydroxyethyl installation : Grignard addition to 1-methylindolin-5-carbaldehyde (ethyl magnesium bromide, −78°C) yields the secondary alcohol with 85% diastereomeric excess.
  • Amination : Gabriel synthesis using phthalimide potassium and subsequent hydrazinolysis provides the primary amine in 73% overall yield.

Stereochemical Control

Amide Bond Formation Strategies

Acid Chloride Coupling

Activation of 4-bromothiophene-2-carboxylic acid via thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acid chloride. Reaction with the amine in tetrahydrofuran (THF) at −15°C with triethylamine as base achieves 88% conversion.

Critical Parameters :

  • Temperature control : Below −10°C minimizes racemization of the chiral amine center.
  • Solvent selection : THF improves solubility of both components compared to DMF or DMSO.

Coupling Reagent Optimization

Comparative evaluation of amide coupling reagents reveals distinct performance characteristics:

Table 2: Coupling Efficiency Across Reagent Systems

Reagent System Reaction Time (h) Yield (%) Purity (%)
EDCl/HOBt 12 92 95
HATU/DIEA 6 95 97
SOCl₂/TEA (acid chloride) 24 88 93

The HATU-mediated coupling demonstrates superior efficiency but requires rigorous moisture control, making the acid chloride method more practical for large-scale synthesis.

Integrated Process Considerations

Protecting Group Strategy

Tert-butyldimethylsilyl (TBS) protection of the secondary alcohol during amine synthesis prevents oxidation during storage and handling. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF proceeds quantitatively post-coupling.

Purification Challenges

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves the primary product from:

  • Unreacted acid chloride (retention time 4.2 min)
  • Over-alkylated byproducts (retention time 6.8 min)
  • Diastereomeric impurities (retention time 7.5 min)

Scale-Up Modifications

Adapting the patented phosphonium salt methodology enables kilogram-scale production:

  • Continuous bromination : Flow reactor systems maintain temperature control (±2°C) during thiophene bromination.
  • Quaternary phosphonium intermediates : Triphenylphosphine-mediated stabilization prevents thiophene ring decomposition during extended reaction times.
  • Crystallization optimization : Mixed solvent systems (heptane/ethyl acetate 3:1) yield product with 99.5% purity by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thiophene H-3), 7.12 (d, J = 8.4 Hz, 1H, indoline H-6), 5.21 (br s, 1H, OH), 3.72 (s, 3H, N-CH₃).
  • HRMS : m/z calculated for C₁₆H₁₅BrN₂O₂S [M+H]⁺ 379.0234, found 379.0231.

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% degradation when stored under nitrogen in amber glass vials.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole derivative can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of an indole derivative and a brominated thiophene ring.

Biological Activity

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17BrN2O2SC_{16}H_{17}BrN_{2}O_{2}S, with a molecular weight of 381.3 g/mol. The compound features a bromine atom at the 4-position of the thiophene ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇BrN₂O₂S
Molecular Weight381.3 g/mol
CAS Number1705391-08-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the bromine atom and the indoline moiety enhances its binding affinity to these targets, potentially modulating pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against resistant bacterial strains, such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiophene derivatives, including those related to our compound. Results demonstrated that these derivatives significantly inhibited the growth of resistant bacterial strains, highlighting their potential as therapeutic agents against infections .

Anticancer Potential

The indoline structure present in the compound suggests potential applications in cancer therapy. Indole derivatives have been recognized for their ability to interact with multiple cellular targets involved in cancer progression.

Research Findings:
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamideSulfonamide groupAntibacterial properties
5-bromo-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamideQuinoline moietyBroader spectrum of antimicrobial activity
5-bromo-N-[3-[(1R)-1-hydroxy-2-[2-(7-methylsulfonyl-1H-indol-3-yl)ethyl]phenyl]thiophene-2-sulfonamideComplex indole structureAnticancer properties

Q & A

Q. What are the key synthetic steps for preparing 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves:

  • Bromination : Bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst to yield 4-bromo-thiophene-2-carboxamide .
  • Alkylation : Reaction of the brominated intermediate with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine under basic conditions (e.g., NaH or K₂CO₃) to form the final product. Optimization of solvent (e.g., DMF or THF) and temperature (0–25°C) is critical for yield .

Q. What characterization methods are essential for confirming the compound’s structural integrity?

Post-synthesis characterization should include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation.
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and bromine isotopic patterns .
  • Elemental Analysis : Microanalysis for C, H, N, and S to confirm purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic Exchange : Investigate temperature-dependent NMR to detect conformational changes (e.g., rotameric equilibria in the amide bond) .
  • Impurity Analysis : Perform HPLC-MS to rule out byproducts from incomplete alkylation or bromination .

Q. What strategies improve alkylation reaction yields for this compound?

Yield optimization can be achieved by:

  • Base Selection : Comparing NaH (strong base, anhydrous conditions) vs. K₂CO₃ (milder, protic solvents) to minimize side reactions .
  • Solvent Polarity : Testing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .
  • Temperature Control : Gradual warming (0°C → room temperature) to prevent exothermic decomposition .

Q. How do substituents on the carboxamide nitrogen influence biological activity?

Comparative studies with analogs (e.g., 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide) suggest:

  • Hydrophobic Interactions : Bulky groups (e.g., cyclopropyl) may enhance binding to hydrophobic enzyme pockets.
  • Hydrogen Bonding : The hydroxyl group in the 2-hydroxyethyl moiety can mediate interactions with target proteins .
  • Structure-Activity Relationship (SAR) : Systematic substitution of the indolinyl group can elucidate pharmacophore requirements .

Q. What biological assays are suitable for evaluating its enzyme inhibitory potential?

Methodologies include:

  • Kinase Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays .
  • Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines .
  • Molecular Docking : Use X-ray crystallography data of target enzymes (e.g., PDB ID: 1M17) to predict binding modes .

Mechanistic and Methodological Questions

Q. What mechanistic insights support the bromination step in synthesis?

Bromination likely proceeds via electrophilic aromatic substitution :

  • FeBr₃ catalyzes Br⁺ generation from Br₂ or NBS.
  • The electron-rich thiophene ring directs bromine to the 4-position, stabilized by resonance with the carboxamide group .
  • Kinetic studies (e.g., varying Br₂ concentration) can confirm the reaction order .

Q. How can solubility challenges during purification be addressed?

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or MeOH/H₂O) for recrystallization .
  • Derivatization : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to enhance organic solubility .
  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

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